molecular formula C14H8ClNO2S B6390731 5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid CAS No. 1261891-03-5

5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid

Cat. No.: B6390731
CAS No.: 1261891-03-5
M. Wt: 289.7 g/mol
InChI Key: CJUHDVQVRDQORT-UHFFFAOYSA-N
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Description

5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid is a heterocyclic compound that contains both a benzothiophene and a chloronicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid typically involves the formation of the benzothiophene ring followed by its functionalization. One common method involves the Pd-catalyzed coupling reactions and electrophilic cyclization reactions . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloronicotinic acid moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as ethanol, dimethylformamide, and dichloromethane. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The chloronicotinic acid moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Benzo(B)thiophen-2-YL]-2-chloronicotinic acid is unique due to its combination of a benzothiophene and a chloronicotinic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-chloropyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-13-10(14(17)18)5-9(7-16-13)12-6-8-3-1-2-4-11(8)19-12/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUHDVQVRDQORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(N=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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